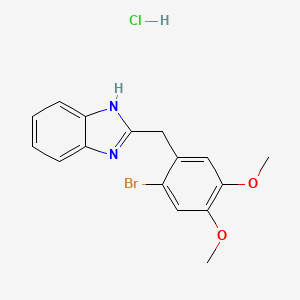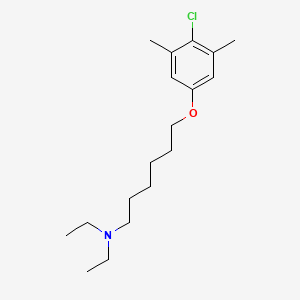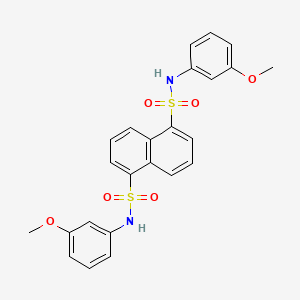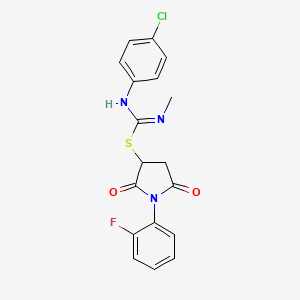![molecular formula C23H24N2O5S B5179636 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B5179636.png)
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide, also known as BMS-345541, is a small molecule inhibitor that selectively targets the IκB kinase (IKK) complex. IKK is a key regulator of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation, immune response, and cell survival. BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide selectively targets the IκB kinase (IKK) complex, which is a key regulator of the NF-κB signaling pathway. The NF-κB pathway plays a crucial role in inflammation, immune response, and cell survival. In the absence of stimuli, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation, the IKK complex phosphorylates IκB, leading to its degradation and the release of NF-κB. NF-κB then translocates to the nucleus, where it activates the transcription of various genes involved in inflammation, immune response, and cell survival. This compound inhibits the phosphorylation of IκB by the IKK complex, leading to the inhibition of NF-κB activation and downstream gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, it has been studied for its potential use in treating autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that selectively targets the IKK complex, which makes it a useful tool for studying the NF-κB signaling pathway. It has also been extensively studied for its potential therapeutic applications in various diseases, which provides a strong rationale for its use in lab experiments. However, there are also some limitations to using this compound in lab experiments. It is a synthetic compound that may have off-target effects, which can complicate data interpretation. In addition, its potency and efficacy may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide. One area of interest is its potential use in combination therapies for cancer. This compound has been shown to have synergistic effects with other chemotherapeutic agents, which may enhance its anti-cancer activity. Another area of interest is its potential use in treating neuroinflammatory disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects in preclinical models of these diseases, which suggests that it may have therapeutic potential. Finally, there is also interest in developing more potent and selective IKK inhibitors based on the structure of this compound, which may have improved efficacy and fewer off-target effects.
Synthesemethoden
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the condensation of 2,5-dimethoxybenzaldehyde with benzylamine to form an imine intermediate, which is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with 4-chloro-3-nitrobenzoic acid to form the corresponding benzamide, which is further reacted with methylsulfonyl chloride to give this compound.
Wissenschaftliche Forschungsanwendungen
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB signaling pathway, which is often dysregulated in cancer. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, it has been studied for its potential use in treating autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-29-20-13-14-22(30-2)21(15-20)24-23(26)18-9-11-19(12-10-18)25(31(3,27)28)16-17-7-5-4-6-8-17/h4-15H,16H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYVHLXXFJIMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-6-{[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5179572.png)
![4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5179577.png)

![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5179582.png)
![1-(5-methoxy-3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5179587.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5179598.png)

![(4-{[3-(4-nitrophenyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine](/img/structure/B5179619.png)
![4-[(2-hydroxy-5-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5179622.png)
![4-{2-[4-(2-furoyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5179630.png)
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-propen-1-one](/img/structure/B5179633.png)

![1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B5179651.png)
